Tranilast sodium is the sodium salt form of tranilast, a well-established anti-allergic, mast cell stabilizer, and anti-fibrotic agent that inhibits the release of inflammatory mediators such as prostaglandin D2 and TGF-β1 [1]. While tranilast free acid is widely utilized in commercial oral and topical formulations, its extreme aqueous insolubility (approximately 14.5 µg/mL) presents significant manufacturing and bioavailability challenges[2]. The sodium salt is specifically procured by formulators and analytical chemists to overcome processing barriers in biopolymer integration, to prepare high-concentration in vitro stock solutions, and to serve as a critical thermodynamic reference standard for predicting common-ion precipitation in physiological media [2].
Substituting tranilast free acid for tranilast sodium in formulation workflows frequently leads to process failure or inaccurate predictive modeling. In aqueous-based manufacturing, such as the fabrication of hydrogel microneedles, the free acid's hydrophobicity requires the addition of complex solubilizers or organic co-solvents that can compromise matrix integrity [1]. Conversely, in oral formulation development, failing to evaluate the sodium salt as a thermodynamic benchmark masks the risk of in vivo precipitation, as the free acid is known to gradually precipitate as the less soluble sodium salt in sodium-rich biorelevant media[2]. Consequently, precise selection of the salt form is strictly required depending on whether the goal is biopolymer integration or systemic dissolution profiling.
Tranilast free acid is practically insoluble in water (~14.5 µg/mL), necessitating complex nanocarrier or co-solvent systems for aqueous processing. In contrast, tranilast sodium can be directly dispersed and dissolved into 5% w/v sodium alginate hydrogels. This compatibility enables the fabrication of fast-dissolving microneedle patches (e.g., for hypertrophic scar therapy) without the use of harsh organic solvents that could degrade the polymer matrix or co-loaded biologics[1].
| Evidence Dimension | Aqueous biopolymer processability |
| Target Compound Data | Directly soluble/dispersible in 5% sodium alginate |
| Comparator Or Baseline | Tranilast free acid (~14.5 µg/mL aqueous solubility, requires solubilizers) |
| Quantified Difference | Elimination of organic co-solvents in hydrogel formulation |
| Conditions | 5% w/v sodium alginate hydrogel preparation for microneedle casting |
Simplifies the manufacturing workflow for transdermal and localized hydrogel therapies while preserving matrix integrity.
During the dissolution of tranilast in sodium-containing physiological media, the drug can gradually precipitate as the sodium salt. Studies demonstrate that the crystalline tranilast sodium salt has a lower apparent thermodynamic solubility in these environments (reaching only ~0.3 mg/mL after 20 minutes) compared to the transient solubility of the pure drug or engineered highly soluble salts. Thus, the sodium salt is a mandatory analytical benchmark for predicting precipitation risks [1].
| Evidence Dimension | Apparent solubility in sodium-containing media |
| Target Compound Data | ~0.3 mg/mL at 20 min |
| Comparator Or Baseline | Engineered highly soluble salts (e.g., >30 mg/mL) or transient free acid |
| Quantified Difference | Acts as the thermodynamic minimum/precipitate form |
| Conditions | Dissolution in sodium-containing biorelevant media |
Essential for analytical chemists and formulators to accurately model in vivo precipitation and optimize oral drug delivery systems.
For cell-based assays evaluating anti-proliferative or immunomodulatory effects (e.g., inhibiting PGE2 or TGF-β1), delivering precise doses is critical. Tranilast sodium achieves stable solubility up to 100 mM (approx. 35 mg/mL) in DMSO. This allows researchers to perform robust dose-response profiling (typically 10-200 µM in culture media) on cell lines like MCF-7 or HDMECs while keeping the final DMSO concentration well below cytotoxic thresholds (<0.1%) .
| Evidence Dimension | Maximum stable stock concentration in DMSO |
| Target Compound Data | Up to 100 mM (~35 mg/mL) |
| Comparator Or Baseline | Standard assay requirements (typically requires >10 mM stock for <0.1% final solvent) |
| Quantified Difference | 10-fold buffer over minimum required stock concentration |
| Conditions | Room temperature dissolution in 100% DMSO for cell culture dilution |
Prevents compound precipitation during serial dilutions and ensures reproducible dosing in critical cell-based screening workflows.
Utilizing its compatibility with aqueous biopolymers like sodium alginate to formulate fast-dissolving microneedles for localized hypertrophic scar or keloid therapy, avoiding the need for harsh organic solvents [1].
Employing the crystalline sodium salt as a thermodynamic reference standard to study the common-ion effect and predict precipitation risks when developing novel oral delivery systems for tranilast [2].
Preparing highly concentrated, stable DMSO stock solutions for reproducible dose-response testing in cell-based assays targeting TGF-β1 inhibition, PGE2 suppression, or fibroblast proliferation .